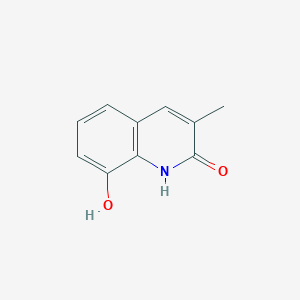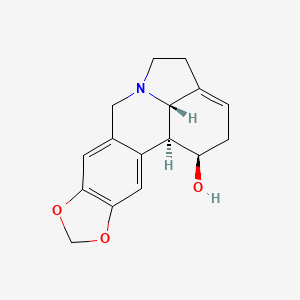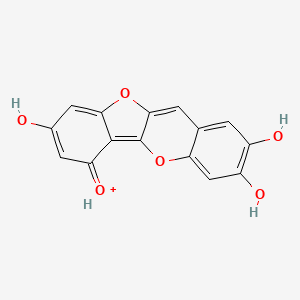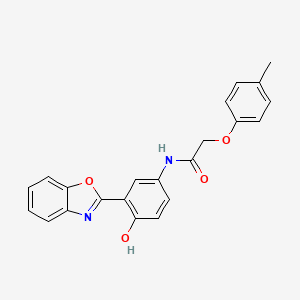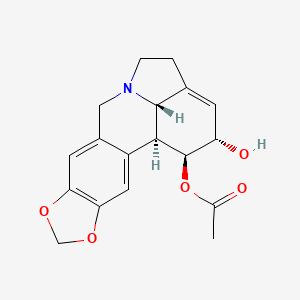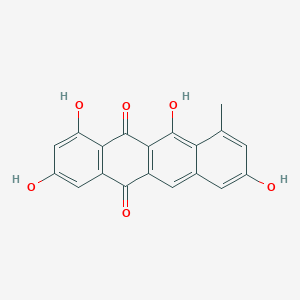
Nofecainide
概要
説明
Nofecainide is a synthetic compound known for its application in the treatment of cardiac arrhythmias. It belongs to the class of antiarrhythmic agents and is used to manage irregular heartbeats by stabilizing the cardiac rhythm.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Nofecainide involves multiple steps, starting with the preparation of the core benzamide structure. The process typically includes:
Formation of the Benzamide Core: This involves the reaction of a substituted benzoyl chloride with an amine to form the benzamide.
Introduction of Fluoroalkoxy Groups: The benzamide is then reacted with fluoroalkoxy reagents under controlled conditions to introduce the trifluoroethoxy groups.
Final Assembly:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch Reactors: For controlled reaction conditions.
Purification Steps: Including crystallization and chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions: Nofecainide undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products: The major products formed from these reactions include various analogs and derivatives of this compound, each with potential therapeutic applications.
科学的研究の応用
Nofecainide has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of antiarrhythmic agents.
Biology: Investigated for its effects on cellular ion channels and cardiac cells.
Medicine: Primarily used in the treatment of atrial fibrillation and other cardiac arrhythmias.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical studies.
作用機序
Nofecainide exerts its effects by blocking sodium channels in cardiac cells. This action prolongs the cardiac action potential and stabilizes the cardiac rhythm. The molecular targets include the sodium channels in the heart, which are crucial for the propagation of electrical signals.
類似化合物との比較
Flecainide: Another antiarrhythmic agent with a similar mechanism of action.
Encainide: Shares structural similarities and is used for similar therapeutic purposes.
Propafenone: Also a class Ic antiarrhythmic agent with comparable effects.
Uniqueness: Nofecainide is unique in its specific structural modifications, which provide distinct pharmacokinetic properties and a different side effect profile compared to other similar compounds.
By understanding the detailed synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and medical fields.
特性
CAS番号 |
50516-43-3 |
|---|---|
分子式 |
C20H24N2O3 |
分子量 |
340.4 g/mol |
IUPAC名 |
3-[2-hydroxy-3-(propan-2-ylamino)propoxy]-2-phenyl-3H-isoindol-1-one |
InChI |
InChI=1S/C20H24N2O3/c1-14(2)21-12-16(23)13-25-20-18-11-7-6-10-17(18)19(24)22(20)15-8-4-3-5-9-15/h3-11,14,16,20-21,23H,12-13H2,1-2H3 |
InChIキー |
KUHVZVZAYMLXGA-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1C2=CC=CC=C2C(=O)N1C3=CC=CC=C3)O |
正規SMILES |
CC(C)NCC(COC1C2=CC=CC=C2C(=O)N1C3=CC=CC=C3)O |
Key on ui other cas no. |
50516-43-3 |
同義語 |
3-(2-hydroxy-3-(isopropylamino)propoxy)-2-phenyl-1-isoindolinone nofedone nofedone fumarate (1:1) nofedone fumarate (2:1) RP 30356 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
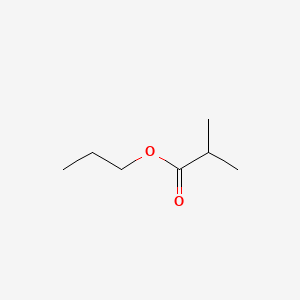

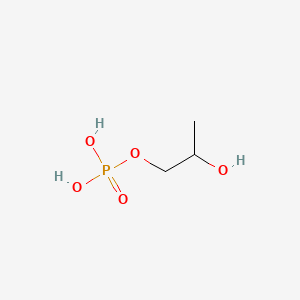

![2-[[(5S,6S)-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxytetrahydropyran-2-yl]oxy-tetrahydropyran-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B1212972.png)
